3-(5-Bromothiophen-2-yl)propanenitrile
Description
3-(5-Bromothiophen-2-yl)propanenitrile is an organobromine compound featuring a thiophene ring substituted with a bromine atom at the 5-position and a propanenitrile group (-CH2CH2CN) at the 2-position. This structure combines the electron-withdrawing properties of the nitrile group with the aromatic and electronic characteristics of the brominated thiophene system.
Properties
Molecular Formula |
C7H6BrNS |
|---|---|
Molecular Weight |
216.10 g/mol |
IUPAC Name |
3-(5-bromothiophen-2-yl)propanenitrile |
InChI |
InChI=1S/C7H6BrNS/c8-7-4-3-6(10-7)2-1-5-9/h3-4H,1-2H2 |
InChI Key |
GPPOKPJARWNDTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)CCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromothiophen-2-yl)propanenitrile typically involves the bromination of thiophene followed by a nucleophilic substitution reaction. One common method is as follows:
Bromination of Thiophene: Thiophene is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 5-bromothiophene.
Nucleophilic Substitution: 5-Bromothiophene is then reacted with acrylonitrile (CH2=CHCN) under basic conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromothiophen-2-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
3-(5-Bromothiophen-2-yl)propanenitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers.
Medicinal Chemistry: It is explored for its potential biological activities and as a building block for drug development.
Mechanism of Action
The mechanism of action of 3-(5-Bromothiophen-2-yl)propanenitrile depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In medicinal chemistry, its biological activity is attributed to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups .
Comparison with Similar Compounds
2-(5-Bromothiophen-2-yl)acetonitrile
- Structure : Features an acetonitrile group (-CH2CN) directly attached to the 5-bromothiophene ring at the 2-position.
- Key Differences :
- Applications : Used in Suzuki-Miyaura coupling reactions due to the reactive bromine-thiophene system. The shorter chain may limit its utility in coordination chemistry compared to the propanenitrile analog.
3-[(5-Bromopyridin-2-yl)(methyl)amino]propanenitrile
- Structure: A pyridine ring substituted with bromine at the 5-position and a methylamino-propanenitrile group at the 2-position.
- Key Differences: Aromatic system: Pyridine (N-containing) vs. thiophene (S-containing), altering electronic effects and coordination behavior. Molecular formula: C9H10BrN3 vs. C7H6BrNS for the target compound.
- Applications : Likely used in metal complexation (e.g., Ni(II) dithiocarbamate complexes) due to the nitrogen-rich structure, contrasting with the sulfur-driven reactivity of the thiophene-based target compound.
(3S)-3-Amino-3-(5-bromo-2-chlorophenyl)propanenitrile
- Structure: A benzene ring substituted with bromine and chlorine at the 5- and 2-positions, respectively, and a chiral aminopropanenitrile group.
- Key Differences: Aromatic system: Benzene vs. thiophene, leading to differences in π-π interactions and electronic delocalization. Functional groups: The presence of chlorine and an amino group introduces polarity and stereochemical complexity (CAS: 754214-90-9) .
- Applications: Potential pharmaceutical intermediate due to stereospecificity and halogenated aromatic system.
6-(5-Bromobenzofuran-2-yl)-2-(methylthio)nicotinonitrile
- Structure: A benzofuran ring (oxygen-containing heterocycle) substituted with bromine at the 5-position, linked to a nicotinonitrile system.
- Key Differences: Heteroatom in the fused ring: Oxygen in benzofuran vs. sulfur in thiophene, affecting electronic properties and stability. Extended conjugation: The nicotinonitrile group may enhance UV absorption or fluorescence compared to the simpler propanenitrile chain .
- Applications : Likely explored in optoelectronic materials or as a ligand in catalysis.
Comparative Data Table
Key Research Findings
- Reactivity: Brominated thiophene derivatives like this compound show higher reactivity in cross-coupling reactions compared to chlorinated or non-halogenated analogs due to the weaker C-Br bond .
- Coordination Chemistry : Thiophene-based nitriles are less commonly used in metal coordination than pyridine-derived analogs (e.g., ’s Ni(II) complex), likely due to sulfur’s softer Lewis basicity .
- Thermal Stability : Propanenitrile chains generally confer higher thermal stability than acetonitrile groups, as seen in crystallographic studies using SHELX and WinGX .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
